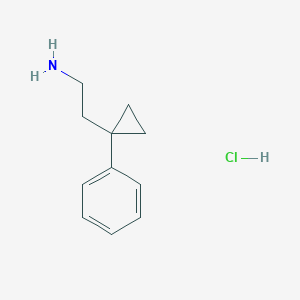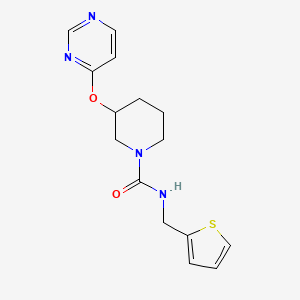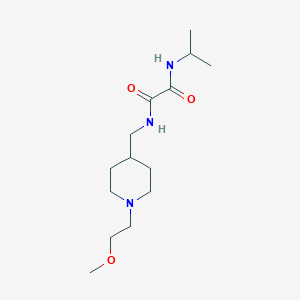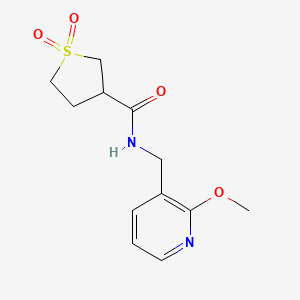![molecular formula C16H10Cl2F3N3O B2957862 1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone} CAS No. 320422-23-9](/img/structure/B2957862.png)
1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-1H-indole-2,3-dione, also known as N-Methylisatin, is a derivative of Isatin . Isatin or 1H-indole-2,3-dione is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods and confirmed with the help of computational methods . The specific molecular structure of “1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” is not available in the sources I found.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation . The specific chemical reactions involving “1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” are not available in the sources I found.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility in various solvents . The specific physical and chemical properties of “1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” are not available in the sources I found.科学的研究の応用
Structure and Isomerism
Research on compounds like 1-methyl-1H-indole-2,3-dione and its derivatives focuses on their structure, isomerism, and synthetic pathways. For instance, the study of mono- and dihydrazones of isatin and its homologs reveals insights into their structural configurations established through various spectroscopy techniques. These studies highlight the thermal and photochemical isomerization processes, important for understanding the chemical behavior of these compounds under different conditions (Dziomko et al., 1980).
Synthesis and Crystal Structures
Another area of research involves the synthesis and analysis of novel compounds based on 1H-indole-2,3-dione derivatives. For example, the synthesis of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones and the determination of their crystal structures through X-ray diffraction provide valuable information on molecular interactions and potential applications in material science and pharmaceuticals (Kaynak et al., 2013).
Molecular Interactions and Antibacterial Evaluation
The exploration of indole derivatives extends to their antibacterial properties. Studies on the synthesis of indoles and fused indole derivatives via Fischer indolization, and their subsequent antibacterial evaluation against various bacterial strains, contribute to the development of new antimicrobial agents. This research is pivotal for identifying new therapeutic options in combating bacterial infections (Mishra et al., 2022).
Antitumor Activity
Indole derivatives also show promise in antineoplastic research. The thermal Fischer indolization of hydrazones leading to various indole derivatives has been explored for their antitumor activity. These studies are crucial for the development of new antineoplastic agents, offering insights into the potential therapeutic applications of indole-based compounds in cancer treatment (Nguyen et al., 1990).
将来の方向性
The future directions in the study of a compound often involve exploring its potential applications, particularly in medicine and industry . The specific future directions for “1-methyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}” are not available in the sources I found.
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives have been found to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to viral replication, inflammation, cancer cell growth, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives, it is likely that this compound has a variety of effects at the molecular and cellular level . These could include inhibiting viral replication, reducing inflammation, preventing the growth of cancer cells, inhibiting HIV infection, reducing oxidative stress, inhibiting microbial growth, inhibiting tuberculosis, regulating blood sugar levels, inhibiting malaria, and inhibiting cholinesterase activity .
特性
IUPAC Name |
3-[[2,6-dichloro-4-(trifluoromethyl)phenyl]diazenyl]-1-methylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2F3N3O/c1-24-12-5-3-2-4-9(12)13(15(24)25)22-23-14-10(17)6-8(7-11(14)18)16(19,20)21/h2-7,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGZHVBNGOQXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC3=C(C=C(C=C3Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2957781.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2957783.png)
![2-((6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2957784.png)





![2-{[2-(4-Ethoxyphenyl)-5H-12-oxa-1,3-diazatetraphen-4-YL]sulfanyl}-N,N-diethylacetamide](/img/structure/B2957795.png)
![3-(4-Methoxyphenyl)-6-(trifluoromethyl)isoxazolo[4,5-b]pyridine](/img/structure/B2957797.png)
![4-cyano-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2957799.png)

